molecular formula C18H17BrN2O3S B2874384 1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-93-8

1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2874384
CAS No.: 879929-93-8
M. Wt: 421.31
InChI Key: KWNCWKOSRRULPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide ( 879929-93-8) is a high-purity chemical compound supplied for research and development purposes. This complex molecule, with the molecular formula C18H17BrN2O3S and a molecular weight of 421.31, features a tetrahydrothienoimidazolone core structure substituted with both 3-bromophenyl and m-tolyl groups, and is characterized by a sulfone moiety . Compounds based on the imidazole and thiophene-fused heterocyclic scaffolds are of significant interest in medicinal chemistry. The core structure is related to privileged heterocyclic systems frequently investigated for their diverse biological activities. While the specific mechanism of action for this compound is not fully elucidated, its molecular framework suggests potential as a valuable intermediate or scaffold in drug discovery efforts. Related heterocyclic compounds, such as those based on the benzimidazole nucleus, are well-known for their applications as anthelmintics, proton pump inhibitors, and antihypertensives, highlighting the therapeutic potential of this chemical class . Researchers can leverage this compound in the synthesis of novel derivatives, for exploring structure-activity relationships (SAR), or as a building block in the development of potential pharmacologically active agents. Please Note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for informational purposes only.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-12-4-2-6-14(8-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-7-3-5-13(19)9-15/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNCWKOSRRULPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 3-methylbenzaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with thiourea to form the corresponding thioamide intermediates.

    Cyclization: The thioamide intermediates are then cyclized under acidic conditions to form the thieno[3,4-d]imidazole core.

    Oxidation: The final step involves the oxidation of the thieno[3,4-d]imidazole core to introduce the 5,5-dioxide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the thieno[3,4-d]imidazole core.

    Reduction: Reduction reactions can be used to modify the bromophenyl and methylphenyl groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thieno[3,4-d]imidazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

Aryl substituents (halogen vs. alkyl vs. trifluoromethyl groups).

Substituent positions (meta, para, ortho).

Additional functional groups (e.g., allyl, thione).

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound: 1-(3-Bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 3-Bromophenyl (meta), 3-methylphenyl (meta) C₁₇H₁₅BrN₂O₃S ~425 (estimated) High polarity (sulfone groups), balanced electronic effects N/A (hypothetical)
1-(3-Bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 3-Bromophenyl (meta), 4-fluorophenyl (para) C₁₇H₁₄BrFN₂O₃S 425.27 Increased polarity (fluorine), higher melting point predicted
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 4-Bromophenyl (para), thione group C₁₁H₁₁BrN₂O₂S₂ 347.30 Thione enhances reactivity; reduced steric bulk
1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 4-Bromophenyl (para), allyl group C₁₄H₁₅BrN₂O₂S₂ 387.32 Allyl increases flexibility; thione may alter binding affinity
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-methylphenyl (ortho), 4-methylphenyl (para) C₁₉H₂₀N₂O₃S 356.44 Steric hindrance (ortho-methyl), lower polarity (dual methyl)
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Phenyl, 3-(trifluoromethyl)phenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 Strong electron-withdrawing CF₃ group; high thermal stability (b.p. 559°C predicted)

Detailed Findings

Electronic Effects: Bromine (meta) in the target compound provides moderate electron withdrawal, while fluorine (para) in increases polarity. Methyl groups (m-tolyl in target, o/p-tolyl in ) donate electrons, reducing reactivity but enhancing lipophilicity.

Allyl substituents () increase molecular flexibility but may reduce stability.

Physicochemical Properties :

  • Sulfone groups (5,5-dioxide) universally enhance solubility and stability across analogs.
  • Thione-containing derivatives () exhibit higher reactivity due to sulfur’s nucleophilicity.

Thermal Stability :

  • The trifluoromethyl derivative has the highest predicted boiling point (559°C), attributed to strong intermolecular forces from the CF₃ group.

Biological Activity

1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, identified by its CAS number 879929-93-8, is a synthetic organic compound belonging to the thieno[3,4-d]imidazole class. This compound has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrN2O3S, with a molecular weight of 421.31 g/mol. The structure features a fused thieno and imidazole ring system, which is crucial for its biological activity. The presence of bromine and methyl groups on the phenyl rings may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves several steps:

  • Condensation : Starting materials such as 3-bromobenzaldehyde and 3-methylbenzaldehyde undergo condensation with thiourea to form thioamide intermediates.
  • Cyclization : These intermediates are cyclized under acidic conditions to form the thieno[3,4-d]imidazole core.
  • Oxidation : The final step involves oxidation to introduce the 5,5-dioxide functionality.

The reaction conditions require careful control of temperature and pH to optimize yields. Common reagents include strong acids for cyclization and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation .

Antimicrobial Activity

Research indicates that thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the substituents can enhance their efficacy against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Thieno[3,4-d]imidazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific interactions with enzymes or receptors that regulate these pathways are critical for its anticancer activity .

The mechanism of action involves binding to specific molecular targets within biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to altered cellular processes such as apoptosis or cell cycle arrest. Detailed studies are necessary to elucidate these interactions fully .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thieno[2,3-c]pyrazole compounds against various microorganisms. The results indicated significant inhibition of microbial growth compared to controls .
  • Anticancer Studies : Research involving thieno[3,4-d]imidazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines through caspase activation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant growth inhibition
AnticancerHuman cancer cell linesInduction of apoptosis
AntioxidantClarias gariepinusProtection against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.